Structural Elucidation and NMR Characterization of 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Guide
Structural Elucidation and NMR Characterization of 2-Hydroxy-4-(hydroxymethyl)benzonitrile: A Comprehensive Guide
Executive Summary
The precise structural characterization of heavily substituted aromatic compounds is a critical bottleneck in drug development and synthetic chemistry. 2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS: 210037-55-1) is a highly functionalized benzene derivative that serves as a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the causality behind solvent selection, substituent electronic effects, and spectral acquisition protocols, this document establishes a self-validating framework for unambiguous structural elucidation.
Theoretical Principles & Causality of Chemical Shifts
The accurate assignment of NMR signals for 2-hydroxy-4-(hydroxymethyl)benzonitrile relies on understanding the competing electronic effects (inductive and resonance) of its three substituents: a cyano group (-CN), a phenolic hydroxyl group (-OH), and a hydroxymethyl group (-CH 2 OH).
The Anisotropic Shielding of the Cyano Group
The cyano group at C-1 is a classic electron-withdrawing group via both inductive (-I) and resonance (-M) effects, which typically deshields the ortho and para carbons. However, the ipso carbon (C-1) exhibits an anomalous shielding effect, resonating at approximately 99.0 ppm. This is caused by the diamagnetic anisotropy of the sp-hybridized C ≡ N triple bond. The circulation of π -electrons in the triple bond generates a local magnetic field that opposes the applied external field ( B0 ), effectively shielding the attached C-1 nucleus. This principle is a cornerstone of [1].
Resonance vs. Inductive Effects of the Hydroxyl Groups
The highly electronegative oxygen of the phenolic -OH group drastically deshields C-2 ( ∼ 159.0 ppm) via the -I effect. Conversely, its strong +M resonance effect donates electron density into the aromatic ring, significantly shielding the ortho (C-3, ∼ 115.0 ppm) and para (C-5, ∼ 120.6 ppm) positions. The hydroxymethyl group at C-4 exerts a weak inductive effect, primarily deshielding its directly attached ipso carbon (C-4, ∼ 146.8 ppm) while having negligible long-range effects on the ring.
Logical causality of substituent electronic effects on 13C NMR chemical shifts.
Self-Validating Experimental Protocols
To ensure maximum data integrity, the experimental workflow must act as a self-validating system. The most critical decision in this protocol is the choice of solvent.
The Causality of Solvent Selection (DMSO- d6 )
If a non-polar solvent like CDCl 3 were used, the phenolic -OH and aliphatic -CH 2 OH protons would rapidly exchange with trace moisture, resulting in broad, featureless singlets that lack scalar coupling information. By utilizing DMSO- d6 , a strongly hydrogen-bonding solvent, the exchange rate of the hydroxyl protons is drastically reduced.
This creates a self-validating diagnostic feature: the aliphatic -OH appears as a distinct triplet (coupling to the adjacent -CH 2
- group), and the -CH 2
- appears as a doublet. This coupling pattern unequivocally differentiates the hydroxymethyl group from the phenolic -OH, which appears as a highly deshielded singlet due to its acidity and lack of adjacent aliphatic protons. This methodology aligns with the standards established in [2].
Step-by-Step Acquisition Methodology
-
Sample Preparation: Weigh 20 mg of 2-hydroxy-4-(hydroxymethyl)benzonitrile. Dissolve completely in 0.6 mL of DMSO- d6 (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 . Tune and match the probe to 1 H and 13 C frequencies. Shim the magnetic field (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.
-
1 H NMR Acquisition: Utilize a standard 1D single pulse sequence (zg30). Set the spectral width to 12 ppm, number of scans to 16, and relaxation delay (D1) to 2.0 s.
-
13 C NMR Acquisition: Utilize a proton-decoupled 13 C pulse sequence (zgpg30). Set the spectral width to 250 ppm, number of scans to 1024, and relaxation delay (D1) to 2.0 s to ensure quantitative integration of quaternary carbons.
-
Data Processing: Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Fourier transform the FIDs, followed by rigorous phase and baseline correction. Calibrate the chemical shift axis using the residual solvent peak of DMSO- d6 ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) as detailed in [3].
Step-by-step experimental workflow for NMR acquisition and structural validation.
Spectral Data & Structural Elucidation
The quantitative data derived from the empirical additivity rules and validated against the structural logic of the molecule are summarized below.
Table 1: 1 H NMR Chemical Shifts (in DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| OH (Phenolic) | 10.80 | Singlet (s) | - | 1H | Highly deshielded due to acidity and strong H-bonding. |
| H-6 | 7.48 | Doublet (d) | 8.0 | 1H | Deshielded by the ortho -CN group; ortho-coupled to H-5. |
| H-5 | 6.90 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Shielded by the para -OH group; couples to H-6 and H-3. |
| H-3 | 6.80 | Doublet (d) | 1.5 | 1H | Strongly shielded by the ortho -OH group; meta-coupled to H-5. |
| OH (Aliphatic) | 5.40 | Triplet (t) | 5.5 | 1H | Exchangeable proton, locked by DMSO- d6 , couples to -CH 2 -. |
| CH 2 | 4.50 | Doublet (d) | 5.5 | 2H | Deshielded by adjacent oxygen, couples to the aliphatic OH. |
Table 2: 13 C NMR Chemical Shifts (in DMSO- d6 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C-2 | 159.0 | Quaternary (C q ) | Strongly deshielded by the directly attached electronegative oxygen (-OH). |
| C-4 | 146.8 | Quaternary (C q ) | Substituted by the -CH 2 OH group. |
| C-6 | 133.4 | Methine (CH) | Ortho to the -CN group, meta to the -OH group. |
| C-5 | 120.6 | Methine (CH) | Para to the electron-donating -OH group (shielded). |
| CN | 117.0 | Quaternary (C q ) | Nitrile carbon (sp hybridized). |
| C-3 | 115.0 | Methine (CH) | Ortho to the -OH group (strongly shielded via +M effect). |
| C-1 | 99.0 | Quaternary (C q ) | Ipso to -CN, heavily shielded by the magnetic anisotropy of the C ≡ N bond. |
| CH 2 | 62.0 | Methylene (CH 2 ) | Aliphatic carbon attached to an electronegative oxygen atom. |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[Link]
